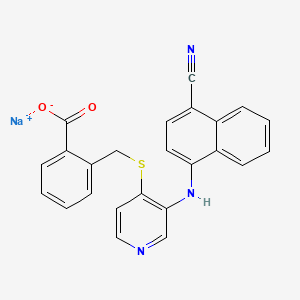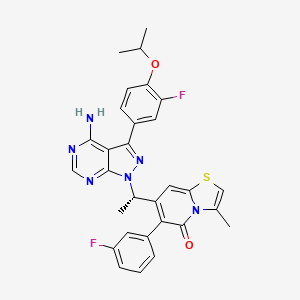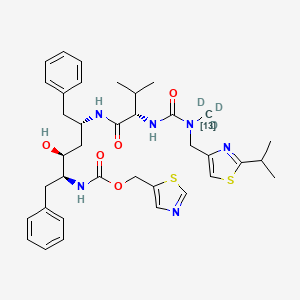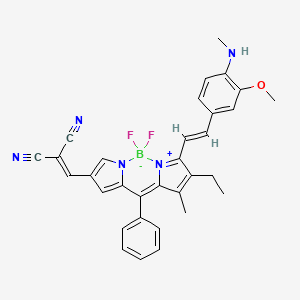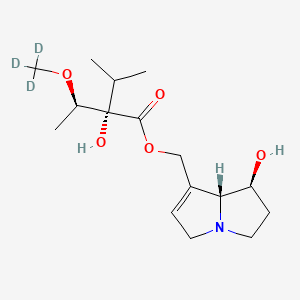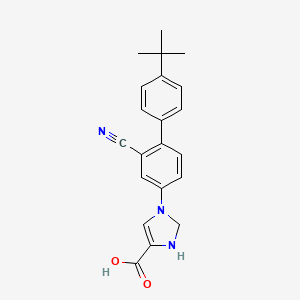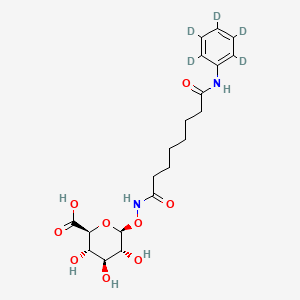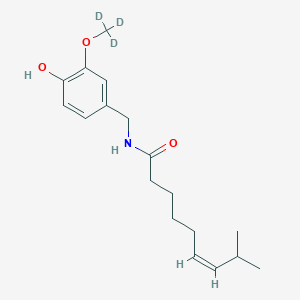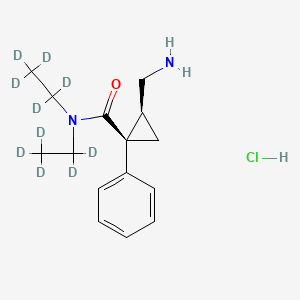
Milnacipran-d10 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Milnacipran-d10 (hydrochloride) is a deuterated form of Milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of depression and fibromyalgia . The deuterated version is often used as an internal standard in various analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to quantify Milnacipran levels in biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Milnacipran-d10 (hydrochloride) involves the incorporation of deuterium atoms into the Milnacipran molecule. This is typically achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of deuterated reagents and catalysts .
Industrial Production Methods
Industrial production of Milnacipran-d10 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a certified reference material in methanol solution .
Análisis De Reacciones Químicas
Types of Reactions
Milnacipran-d10 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with different functional groups .
Aplicaciones Científicas De Investigación
Milnacipran-d10 (hydrochloride) has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Milnacipran in various samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Milnacipran.
Medicine: Utilized in clinical research to understand the drug’s efficacy and safety profile.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Milnacipran
Mecanismo De Acción
Milnacipran-d10 (hydrochloride) functions similarly to Milnacipran by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression and fibromyalgia. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation .
Comparación Con Compuestos Similares
Similar Compounds
Levomilnacipran: A more potent enantiomer of Milnacipran with a higher affinity for norepinephrine reuptake inhibition.
Duloxetine: Another SNRI used for similar indications but with a different chemical structure.
Venlafaxine: An SNRI with a broader range of indications, including anxiety disorders.
Uniqueness
Milnacipran-d10 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it particularly valuable in research settings where accurate measurement of Milnacipran levels is crucial .
Propiedades
Fórmula molecular |
C15H23ClN2O |
|---|---|
Peso molecular |
292.87 g/mol |
Nombre IUPAC |
(1R,2S)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m1./s1/i1D3,2D3,3D2,4D2; |
Clave InChI |
XNCDYJFPRPDERF-GDZMUCOPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES canónico |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



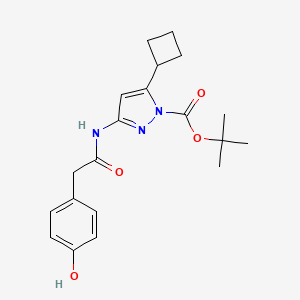
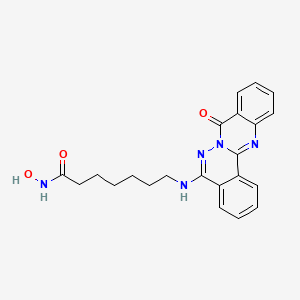
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
